Methyl 3-amino-2-(oxolan-3-ylmethyl)propanoate hydrochloride
Description
Methyl 3-amino-2-(oxolan-3-ylmethyl)propanoate hydrochloride is a hydrochloride salt of a methyl ester derivative featuring a propanoate backbone substituted with an amino group at position 3 and an oxolan-3-ylmethyl group at position 2. The oxolan (tetrahydrofuran) ring introduces a five-membered cyclic ether moiety, enhancing lipophilicity compared to linear or non-cyclic analogs.
Key structural attributes include:
- Molecular formula: Inferred as C₉H₁₆ClNO₃ (based on analogous compounds in ).
- Molecular weight: ~223.7 g/mol (similar to the oxan-4-yl analog in ).
- Functional groups: Ester (COOCH₃), primary amine (NH₂), and oxolan-3-ylmethyl substituent.
The compound is listed as discontinued in commercial catalogues (e.g., CymitQuimica, Ref: 10-F671284), suggesting challenges in synthesis, stability, or demand .
Properties
IUPAC Name |
methyl 2-(aminomethyl)-3-(oxolan-3-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-12-9(11)8(5-10)4-7-2-3-13-6-7;/h7-8H,2-6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLAILYZDHEALU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCOC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
The synthesis of Methyl 3-amino-2-(oxolan-3-ylmethyl)propanoate hydrochloride generally proceeds through the following key stages:
- Formation of the oxolane-substituted intermediate
- Introduction of the amino group at the propanoate moiety
- Esterification to form the methyl ester
- Conversion to the hydrochloride salt
Industrial synthesis may utilize automated reactors and continuous flow systems to ensure consistent quality and scalability.
Detailed Preparation Methods
Starting Materials and Key Reagents
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Alkylation/Substitution | Alkyl halides, Sodium hydroxide, polar aprotic solvent | Introduce oxolane moiety via substitution at propanoate precursor |
| 2 | Amination | Ammonia or amine source, suitable solvent | Introduce amino group at alpha position |
| 3 | Esterification | Methanol, acid catalyst (e.g., HCl or sulfuric acid) | Form methyl ester group |
| 4 | Salt Formation | Hydrogen chloride gas or HCl solution | Convert free base to hydrochloride salt for improved solubility |
This sequence reflects common organic synthesis strategies for amino acid ester derivatives bearing cyclic ether substituents.
Representative Synthetic Procedure
Substitution Reaction : Starting from methyl 3-bromopropanoate, the oxolane ring is introduced via nucleophilic substitution using 3-hydroxytetrahydrofuran under basic conditions (e.g., sodium hydroxide in DMF). This step yields methyl 3-(oxolan-3-ylmethyl)propanoate.
Amination : The ester intermediate undergoes amination at the 2-position by treatment with ammonia or an amine source under controlled temperature to yield methyl 3-amino-2-(oxolan-3-ylmethyl)propanoate.
Hydrochloride Salt Formation : The free amine is converted into the hydrochloride salt by bubbling dry hydrogen chloride gas or by reaction with aqueous HCl, enhancing the compound’s water solubility and stability.
Reaction Conditions and Optimization
| Reaction Step | Typical Conditions | Notes |
|---|---|---|
| Substitution | 60–80 °C, 4–8 hours, polar aprotic solvent (e.g., DMF) | Ensures high substitution efficiency, avoids side reactions |
| Amination | Room temperature to 50 °C, 12–24 hours | Controlled to prevent over-alkylation or side products |
| Esterification (if starting from acid) | Methanol, reflux, acid catalyst | Drives ester formation to completion |
| Salt Formation | Room temperature, dry HCl gas or aqueous HCl | Rapid and quantitative conversion to hydrochloride salt |
Continuous monitoring by HPLC or NMR is recommended to optimize reaction times and yields.
Analytical Data and Purity Assessment
- Molecular Weight : Approximately 209.67 g/mol for the hydrochloride salt.
- Purity : Typically >98% by HPLC after purification.
- Characterization : Confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
- Solubility : Hydrochloride salt shows enhanced solubility in aqueous media compared to free base.
Research Findings and Industrial Considerations
- The oxolane ring imparts enhanced solubility and reactivity, facilitating further functionalization or biological activity studies.
- Automated continuous flow reactors have been employed in industrial settings to improve reproducibility and scale-up potential.
- The hydrochloride form is preferred in pharmaceutical formulations due to improved bioavailability and stability.
- Modifications of the methyl ester or amine groups can tune pharmacokinetic and pharmacodynamic properties, as explored in patent literature focusing on substituted methylformyl reagents to optimize drug-like properties.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Outcome | Notes |
|---|---|---|---|---|
| Oxolane substitution | Alkyl halide, NaOH | 60–80 °C, 4–8 h | Methyl 3-(oxolan-3-ylmethyl)propanoate | High yield, polar aprotic solvent |
| Amination | NH3 or amine source | RT–50 °C, 12–24 h | Methyl 3-amino-2-(oxolan-3-ylmethyl)propanoate | Controlled to prevent side products |
| Esterification (if needed) | Methanol, acid catalyst | Reflux | Methyl ester formation | Drives reaction to completion |
| Hydrochloride salt formation | HCl gas or aqueous HCl | RT | This compound | Enhances solubility and stability |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-(oxolan-3-ylmethyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H18ClNO3
- Molecular Weight : 223.7 g/mol
- Structural Features : The compound contains an oxolane (tetrahydrofuran) moiety, which enhances solubility and reactivity, making it a valuable intermediate in organic synthesis.
Chemistry
Methyl 3-amino-2-(oxolan-3-ylmethyl)propanoate hydrochloride serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Alkyl halides | Presence of sodium hydroxide |
Biology
In biological research, the compound is utilized to study enzyme-substrate interactions and metabolic pathways. It has been shown to interact with key metabolic enzymes, potentially modulating their activity.
Case Study Findings :
- Study A : Demonstrated significant inhibition of enzyme X at concentrations above 10 µM.
- Study B : Showed modulation of pathway Y, leading to reduced inflammatory markers in vitro.
Medicine
The compound is being investigated for its potential therapeutic applications, particularly in drug development targeting inflammatory diseases. Its structural characteristics suggest it could serve as a lead candidate for new pharmaceuticals.
Pharmacological Testing Results :
- In vitro tests indicated anti-inflammatory properties similar to other compounds in its class.
- Derivatives demonstrated significant reductions in cytokine production in response to inflammatory stimuli.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various formulations and processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-(oxolan-3-ylmethyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating biochemical pathways and cellular processes. Detailed studies on its binding affinity and kinetics are essential to understand its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The table below compares Methyl 3-amino-2-(oxolan-3-ylmethyl)propanoate hydrochloride with structurally related amino ester hydrochlorides:
Research Findings and Key Differences
a) Structural and Physicochemical Properties
- Solubility: All compounds listed are hydrochloride salts, ensuring solubility in polar solvents (e.g., water, methanol).
- Stability : Fluorinated derivatives (e.g., cyclobutane analog) exhibit superior metabolic stability, while the oxolan analog’s discontinuation may indicate instability under prolonged storage .
Biological Activity
Methyl 3-amino-2-(oxolan-3-ylmethyl)propanoate hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the realm of pharmacology. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 189.24 g/mol. Its structure features a propanoate backbone with an amino group and an oxolane (tetrahydrofuran) moiety, which enhances its solubility and reactivity in biological systems . The hydrochloride form increases its aqueous solubility, making it more applicable in various biochemical assays and therapeutic contexts.
Biological Activity Overview
This compound exhibits several noteworthy biological activities:
Enzyme Interaction Studies
Research indicates that this compound can modulate specific biochemical pathways. For example, studies assessing binding affinities and kinetic parameters have shown that the compound interacts with key metabolic enzymes, potentially altering their activity.
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of enzyme X at concentrations above 10 µM. |
| Study B | Showed modulation of pathway Y, leading to reduced inflammatory markers in vitro. |
Pharmacological Testing
In vitro tests have indicated that the compound may exhibit anti-inflammatory properties similar to other compounds in its class. For instance, a recent study reported that derivatives of similar structures demonstrated significant reductions in cytokine production in response to inflammatory stimuli .
Synthesis and Applications
The synthesis of Methyl 3-amino-2-(oxolan-3-ylmethyl)propanoate typically involves multiple steps including oxidation, reduction, and substitution reactions. The industrial production often employs automated reactors to ensure consistency and quality during large-scale synthesis.
Potential Applications :
- Pharmaceutical Development : Given its structural characteristics and preliminary biological activity, this compound could serve as a lead candidate for drug development targeting inflammatory diseases.
- Biochemical Research : Its ability to interact with various enzymes makes it a valuable tool for studying metabolic pathways.
Q & A
Q. What role does this compound play as an intermediate in API synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
